

# Spectroscopic Analysis of 1,3-Dichloro-3-methylbutane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dichloro-3-methylbutane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-dichloro-3-methylbutane**, a chlorinated hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key analytical pathways.

## Spectroscopic Data Summary

The spectroscopic data for **1,3-dichloro-3-methylbutane** has been compiled and organized into the following tables for clear and concise reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.75	Singlet	6H	Two equivalent methyl groups (-CH <sub>3</sub> ) at C3
~2.25	Triplet	2H	Methylene group (-CH <sub>2</sub> -) at C2
~3.75	Triplet	2H	Methylene group (-CH <sub>2</sub> -) at C1

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~32	CH <sub>3</sub>	Two equivalent methyl carbons at C3
~45	CH <sub>2</sub>	Methylene carbon at C1
~55	CH <sub>2</sub>	Methylene carbon at C2
~75	C	Quaternary carbon at C3

## Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum of **1,3-dichloro-3-methylbutane**.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
2970-2850	Strong	C-H stretch	Alkane
1470-1450	Medium	C-H bend	Alkane
1385-1365	Medium	C-H bend (gem-dimethyl)	Alkane
800-600	Strong	C-Cl stretch	Alkyl Halide

## Mass Spectrometry (MS)

The mass spectrum of **1,3-dichloro-3-methylbutane** is characterized by a molecular ion peak and several significant fragment ions.<sup>[2]</sup> The presence of two chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
140, 142, 144	Low	[C <sub>5</sub> H <sub>10</sub> Cl <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
105, 107	Moderate	[C <sub>5</sub> H <sub>10</sub> Cl] <sup>+</sup>
91	High	[C <sub>4</sub> H <sub>7</sub> Cl] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	Base Peak	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1,3-dichloro-3-methylbutane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

<sup>1</sup>H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

#### $^{13}\text{C}$ NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
- A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- A larger number of scans (typically hundreds to thousands) and a longer relaxation delay are required due to the low natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.
- The acquired FID is processed similarly to the  $^1\text{H}$  NMR data.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

#### Sample Preparation:

- For a liquid sample like **1,3-dichloro-3-methylbutane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

#### Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the instrument's sample holder.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
- The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion ( $M^+$ ).

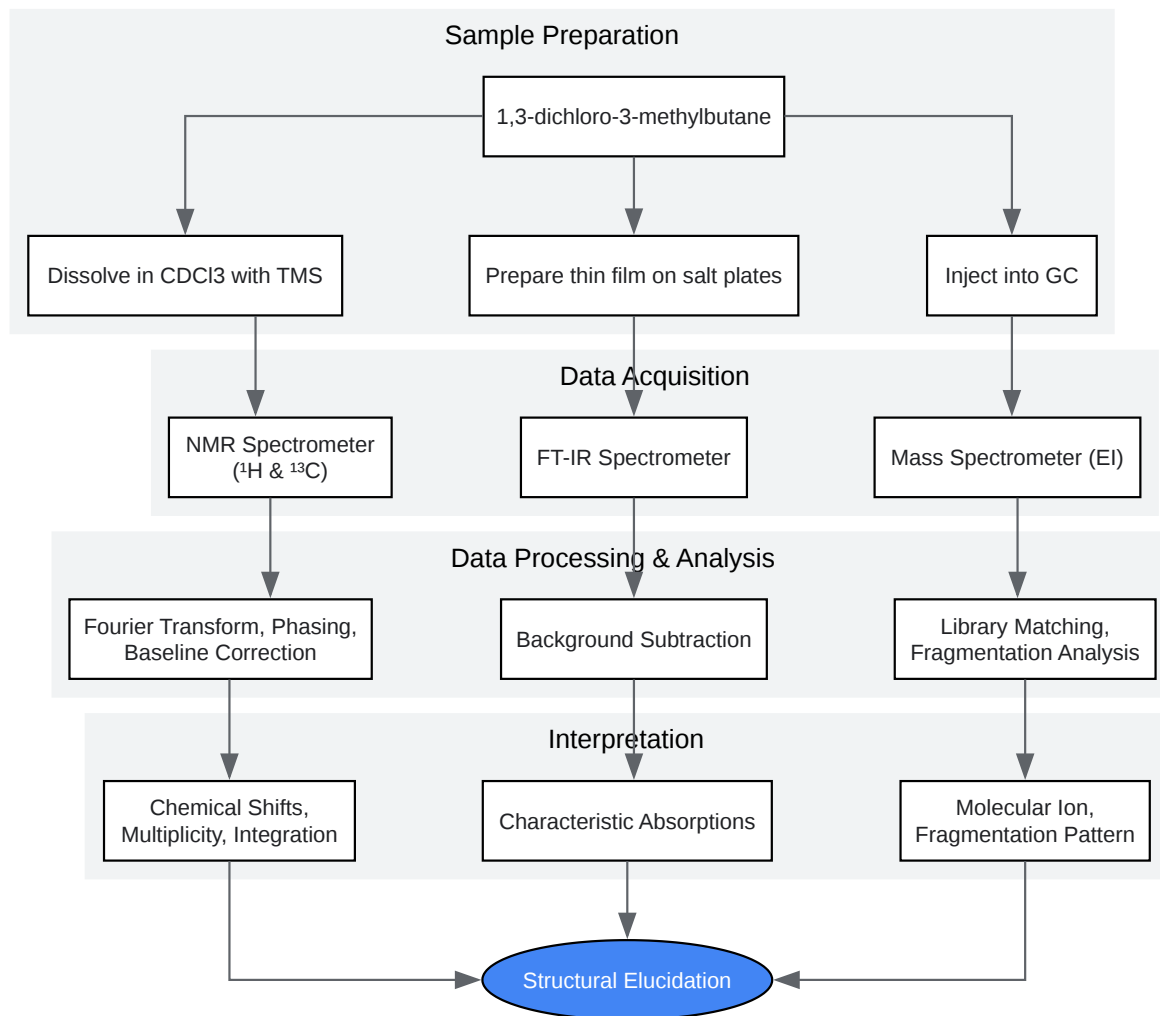
Mass Analysis and Detection:

- The molecular ions and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of **1,3-dichloro-3-methylbutane**.

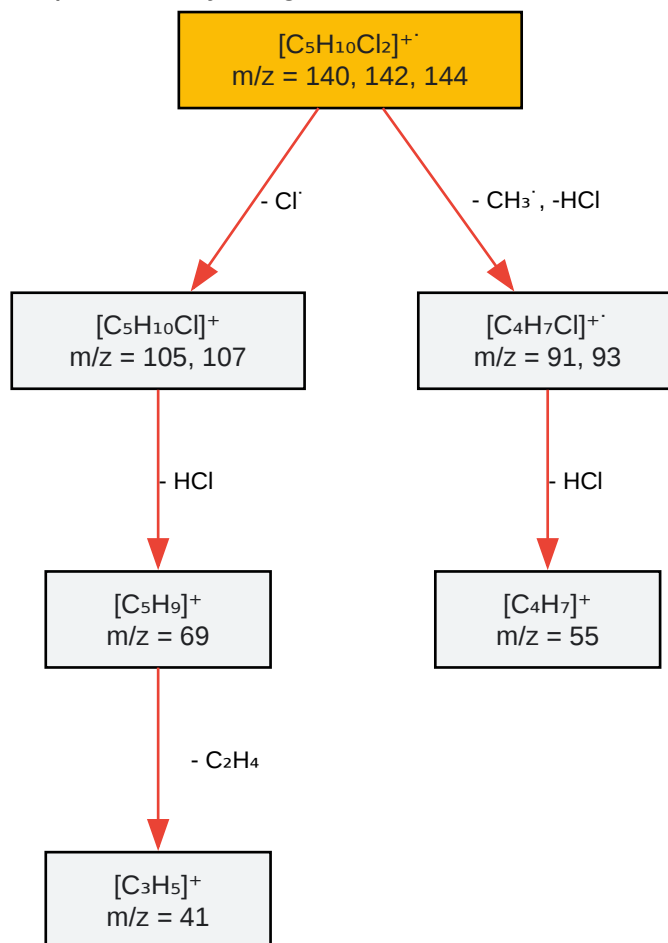
## Workflow for Spectroscopic Analysis



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*General workflow for the spectroscopic analysis of an organic compound.*

## Proposed Mass Spectrometry Fragmentation of 1,3-Dichloro-3-methylbutane



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Proposed fragmentation pathway for **1,3-dichloro-3-methylbutane** in EI-MS.

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## References

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